Product packaging for Cypendazole(Cat. No.:CAS No. 28559-00-4)

Cypendazole

Cat. No.: B1217750
CAS No.: 28559-00-4
M. Wt: 329.35 g/mol
InChI Key: MKZGVGOBXZJKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview and Chemical Classification within Benzimidazole (B57391) and Carbamate (B1207046) Compound Groups

Cypendazole is chemically classified as a member of the benzimidazole group of compounds. The core of its structure is the benzimidazole moiety, a bicyclic aromatic heterocycle. Specifically, it is identified by the IUPAC name methyl {1-[(5-cyanopentyl)carbamoyl]-1H-benzimidazol-2-yl}carbamate. nih.gov This structure firmly places it within the benzimidazole class, which is known for a wide range of biological activities.

Furthermore, the presence of a carbamate group (–NHCOOR) in its structure also categorizes this compound as a carbamate compound. Benzimidazole carbamates are a significant subgroup of fungicides and anthelmintics. Other well-known members of the benzimidazole family include albendazole (B1665689), mebendazole (B1676124), and thiabendazole, which have been extensively studied for their therapeutic applications against parasitic worms and as fungicides. nih.gov The primary mode of action for many benzimidazole compounds involves the disruption of microtubule formation in target organisms. mdpi.comwikipedia.orgpatsnap.com

Chemical Properties of this compound
PropertyValue
IUPAC Namemethyl {1-[(5-cyanopentyl)carbamoyl]-1H-1,3-benzimidazol-2-yl}carbamate nih.gov
CAS Namemethyl N-[1-[[(5-cyanopentyl)amino]carbonyl]-1H-benzimidazol-2-yl]carbamate nih.gov
CAS Registry Number28559-00-4 nih.gov
Chemical FormulaC16H19N5O3 nih.gov
ActivityFungicide (benzimidazole) nih.gov

Historical Trajectories of this compound Discovery and Early Research Directions

The development of benzimidazole fungicides dates back to the 1960s and 1970s. This era saw the introduction of pioneering compounds like benomyl and thiabendazole, which demonstrated broad-spectrum fungicidal activity. While the precise date and individuals associated with the initial synthesis of this compound are not widely documented in readily available academic literature, its emergence falls within this broader period of active research and development of benzimidazole-based agrochemicals.

Early research on compounds within the benzimidazole class was primarily driven by the agricultural industry's need for effective and systemic fungicides to control a variety of plant diseases. The investigations would have likely focused on screening for fungicidal efficacy against economically important plant pathogens.

Current Landscape and Scope of Academic Investigation for this compound

The current landscape of academic investigation specifically focused on this compound appears to be limited. A comprehensive search of recent academic literature does not reveal a significant number of studies centered on this particular compound. The academic focus within the broader benzimidazole class has largely shifted towards understanding the mechanisms of resistance to these fungicides in various pathogens and exploring the potential of other benzimidazole derivatives for different applications, including anticancer research.

While there is a wealth of ongoing research into the environmental fate, metabolism in non-target organisms, and potential for resistance development of benzimidazole fungicides as a group, specific data for this compound is scarce in contemporary scientific publications. Therefore, the scope of current academic investigation for this compound is narrow, with most of the research momentum in this chemical class being directed towards more widely used or therapeutically significant benzimidazole compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N5O3 B1217750 Cypendazole CAS No. 28559-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28559-00-4

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

methyl N-[1-(5-cyanopentylcarbamoyl)benzimidazol-2-yl]carbamate

InChI

InChI=1S/C16H19N5O3/c1-24-16(23)20-14-19-12-8-4-5-9-13(12)21(14)15(22)18-11-7-3-2-6-10-17/h4-5,8-9H,2-3,6-7,11H2,1H3,(H,18,22)(H,19,20,23)

InChI Key

MKZGVGOBXZJKGV-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)NCCCCCC#N

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)NCCCCCC#N

Other CAS No.

28559-00-4

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Cypendazole

Academic Approaches to Cypendazole Synthesis

The benzimidazole (B57391) scaffold, a core structure in this compound, is a dicyclic system comprising an imidazole (B134444) ring fused to a benzene (B151609) ring derpharmachemica.com. Academic synthesis of benzimidazoles typically involves established organic chemistry methodologies. Common approaches include the condensation of o-diaminoaromatic compounds with various carbonyl compounds or their equivalents. For instance, a widely employed strategy involves the reaction of o-phenylenediamines with aldehydes, often followed by an oxidative cyclodehydrogenation step of the intermediate Schiff bases mdpi.com. Another prevalent method for synthesizing benzimidazole derivatives, particularly those with a carbamate (B1207046) group at the 2-position (a feature present in many related fungicides), involves the reaction of substituted 1,2-phenylene diamines with thiourea (B124793) synthons, which can be generated in situ innovareacademics.in.

The structural confirmation of synthesized benzimidazole compounds relies on a suite of analytical techniques. These typically include spectroscopic methods such as Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for detailed structural analysis, and Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns derpharmachemica.commdpi.com. Additionally, techniques like Thin Layer Chromatography (TLC) for determining Rf values and melting point analysis are routinely used to confirm the identity and purity of synthesized compounds derpharmachemica.com.

Table 1: General Synthetic Approaches for Benzimidazole Scaffolds

Synthetic StrategyKey Reactants/ConditionsTypical Characterization Techniques
Condensation of o-phenylenediamines with aldehydeso-phenylenediamines, aldehydes, acid catalyst, followed by oxidationNMR, IR, MS, Melting Point
Reaction with Thiourea SynthonsSubstituted 1,2-phenylene diamines, thiourea synthonsNMR, IR, MS
Cyclization of Schiff Base Intermediateso-diaminoaromatic compounds, aldehydes, followed by oxidative cyclodehydrogenationNMR, IR, MS
Reaction of 2-nitroanilines with carboxylic acids2-nitroanilines, carboxylic acids, reducing agents (e.g., SnCl₂·2H₂O)NMR, IR, MS

Design and Synthesis of this compound Derivatives and Analogues for Research Applications

The broad utility of the benzimidazole scaffold has spurred extensive research into the design and synthesis of novel derivatives and hybrid molecules for various research applications, predominantly in the field of antimicrobial and antifungal agents. While specific synthetic routes for this compound derivatives are not detailed in the provided literature, studies on related benzimidazole compounds offer insights into the general strategies employed.

Researchers have focused on creating hybrid molecules that combine the benzimidazole moiety with other pharmacologically active scaffolds, such as triazoles or pyrazolines, to explore enhanced or novel biological activities mdpi.comtandfonline.com. For instance, new benzimidazole-1,2,4-triazole hybrid compounds have been synthesized by incorporating substituted benzimidazole units into triazole ring systems, with the aim of developing anticandidal agents mdpi.comresearchgate.net. Similarly, studies have explored the synthesis of benzimidazole-containing pyrazoline derivatives to investigate their antifungal properties tandfonline.com.

The synthesis of these derivatives often involves multi-step reaction sequences, starting from appropriately substituted benzimidazole precursors. These precursors are then reacted with other heterocyclic building blocks or functionalized moieties to generate the target hybrid structures. The research applications for these synthesized analogues typically involve screening for antimicrobial, antifungal, or other biological activities, thereby providing data for further optimization and lead compound development.

Table 2: Examples of Benzimidazole Derivatives/Hybrids Synthesized for Research

Compound Class/TypeCore Structure ModificationPrimary Research Application Focus
Benzimidazole-1,2,4-Triazole HybridsFusion or linkage of benzimidazole with triazole rings; substitutions on both scaffoldsAnticandidal activity
Benzimidazole-Pyrazoline DerivativesIncorporation of benzimidazole units into pyrazoline structuresAntifungal activity
Substituted Benzimidazole-2-CarbamatesVariations in substituents on the benzimidazole ring (e.g., at the 6-position)Antimicrobial agents
Novel Substituted Azole Derivatives (incl. Benz.)Introduction of various heterocyclic moieties onto a benzimidazole coreAntimicrobial and antifungal activity

Structure-Activity Relationship (SAR) Studies of this compound and Related Benzimidazole/Carbamate Scaffolds

Structure-Activity Relationship (SAR) studies are critical for understanding how specific structural features of a molecule influence its biological activity. For benzimidazole and benzimidazole-2-carbamate scaffolds, SAR investigations have revealed key insights into the chemical modifications that enhance their fungicidal and antimicrobial properties.

The benzimidazole scaffold itself is recognized for its ability to interact with biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions, often attributed to its structural similarity to purines mdpi.cominnovareacademics.inresearchgate.netcore.ac.uk. Studies on benzimidazole-triazole hybrids have indicated that substituents on the benzimidazole ring, such as chloro or fluoro groups at the C-5 position, and modifications on the triazole ring (e.g., methyl or ethyl at N-4) can significantly impact activity profiles mdpi.com.

For benzimidazole-2-carbamates, a class that includes compounds structurally related to this compound, substitution at the 2-position with an alkyl carbamate function has been shown to enhance antifungal activity innovareacademics.ininnovareacademics.in. These compounds are known to interact with β-tubulin protein, inhibiting spindle formation and leading to cell death in fungi innovareacademics.in. SAR studies on related pyrazoline-based compounds also highlight that alterations in substitution patterns on the core scaffold can profoundly affect their biological profile researchgate.net. These investigations collectively underscore the importance of specific functional groups and substituent placements in optimizing the efficacy of benzimidazole-based compounds.

No Information Found for the Chemical Compound "this compound"

Following a comprehensive and thorough search of scientific literature, chemical databases, and patent records, no information has been found for a chemical compound named "this compound." This prevents the generation of the requested article, as no data exists to populate the specified sections and subsections of the outline.

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Molecular and Biochemical Mechanisms of Action of Cypendazole

Comparative Mechanistic Analysis of Cypendazole with Structurally Related Benzimidazole (B57391) Compounds

While the primary target of benzimidazoles is consistent across the class, variations in their chemical structure can lead to differences in their binding affinity for β-tubulin, their efficacy against different helminth species, and their potential for inducing secondary biochemical effects. A comparative analysis of this compound with well-studied benzimidazoles such as albendazole (B1665689), mebendazole (B1676124), fenbendazole, and thiabendazole reveals these important distinctions.

The binding affinity of various benzimidazoles to the β-tubulin of the parasitic nematode Haemonchus contortus has been a subject of research to understand their relative potencies. While specific quantitative data for this compound is not extensively available in comparative studies, the principles derived from its structural analogs provide a framework for understanding its likely behavior. For instance, studies have determined the inhibitory concentration 50 (IC50) and the apparent equilibrium association constant (Ka) for several benzimidazoles, which correlate with their anthelmintic potency.

Comparative Binding Affinities of Benzimidazoles to Haemonchus contortus Tubulin

CompoundIC50 (µM)Ka (µM⁻¹)
Fenbendazole0.0381.8
Mebendazole0.0451.5
Albendazole0.0561.2
Thiabendazole1.50.04

This table illustrates the varying binding affinities of different benzimidazole compounds to parasitic tubulin. A lower IC50 and a higher Ka value generally indicate a stronger binding affinity.

Beyond direct tubulin binding, some benzimidazoles have been shown to induce other biochemical changes in helminths. For example, albendazole has been observed to cause degenerative alterations in the intestinal cells of worms, impairing glucose uptake and depleting glycogen stores. This leads to a reduction in the production of adenosine triphosphate (ATP), the primary energy currency of the cell. Similarly, mebendazole has been shown to inhibit glucose uptake, leading to a lethal energy deficit in the parasite.

Furthermore, comparative studies have highlighted other differential effects. For instance, research comparing albendazole and mebendazole has indicated that albendazole can be a more potent generator of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can contribute to oxidative stress in the parasite.

The structural variations among benzimidazoles also influence their spectrum of activity. For example, albendazole is known for its broad-spectrum efficacy against a wide range of nematodes and some cestodes and trematodes. The efficacy of different benzimidazoles can vary significantly between different helminth species, likely due to subtle differences in the β-tubulin binding sites among parasites.

Preclinical Pharmacodynamics and Biological Activities in in Vitro and Animal Models

Antifungal Efficacy Studies in In Vitro Fungal Culture Systems

Benzimidazole (B57391) compounds have been recognized for their antifungal properties. frontiersin.org These properties are primarily attributed to their ability to interfere with microtubule formation in fungal cells. osu.edu

Inhibition of Fungal Growth and Spore Germination

The benzimidazole class of compounds is known to inhibit the growth of a variety of fungal species. This inhibition is achieved by binding to β-tubulin, a protein subunit of microtubules. This binding action prevents the polymerization of tubulin into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure in fungi. osu.edu The disruption of these critical cellular processes leads to the cessation of fungal growth.

Several studies have demonstrated the efficacy of various benzimidazole derivatives against fungal pathogens. For instance, certain synthetic benzimidazole derivatives have shown significant antifungal activity against species of Candida and Aspergillus. nih.govresearchgate.net Some derivatives have been reported to be effective against fungal strains that are resistant to other common antifungal agents like fluconazole (B54011) and itraconazole. nih.gov

Assessment of Fungal Susceptibility Profiles and Resistance Development

The susceptibility of different fungal species to benzimidazole compounds can vary. In vitro susceptibility testing, typically using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC), is used to assess the antifungal activity of these compounds against various fungal isolates. nih.gov For example, studies on other benzimidazoles have shown potent activity against Cryptococcus neoformans, with some derivatives being more active than the conventional antifungal agent amphotericin B. nih.gov

Table 1: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives Against Various Fungal Species Note: Data for Cypendazole is not available in the reviewed literature. The following table presents data for other representative benzimidazole compounds to illustrate the general antifungal profile of this chemical class.

Compound Fungal Species MIC Range (µg/mL) Reference
Mebendazole (B1676124) Cryptococcus neoformans 0.1 - 0.3 nih.gov
Albendazole (B1665689) Cryptococcus neoformans 0.1 - 0.3 nih.gov
Fenbendazole Cryptococcus neoformans 0.01 - 0.02 nih.gov
1-nonyl-1H-benzo[d]imidazole Candida spp. 0.5 - 256 nih.gov

MIC: Minimum Inhibitory Concentration

Fungal resistance to benzimidazoles is a recognized concern, particularly in agricultural applications where these compounds are used as fungicides. cdc.gov Resistance can develop through mutations in the β-tubulin gene, which can alter the drug's binding site and reduce its efficacy. nih.gov The development of resistance underscores the need for ongoing surveillance and the development of new antifungal agents.

Investigation of Insecticidal/Pesticidal Activity Mechanisms in Model Organisms

The benzimidazole scaffold has been utilized in the development of insecticides. While not as common as their use as anthelmintics or fungicides, certain benzimidazole derivatives have demonstrated insecticidal properties. nih.gov The primary mechanism of action is believed to be similar to their effect in fungi and helminths, involving the disruption of microtubule-dependent cellular processes. osu.edu

In insects, microtubules are crucial for a variety of functions, including cell division, nutrient transport, and nerve cell function. By targeting tubulin polymerization, benzimidazoles can interfere with these vital processes, leading to insect mortality. Studies on the free-living nematode Caenorhabditis elegans, a model organism often used in pesticide research, have shown that benzimidazoles cause lethality by inhibiting the function of neuronal β-tubulin. nih.gov This suggests that the nervous system is a key target for the insecticidal and nematicidal activity of this class of compounds.

Exploration of Antiparasitic Activity in Preclinical Research Models

The most well-documented biological activity of the benzimidazole class is its antiparasitic efficacy, particularly against helminths (parasitic worms). vetscan.co.in Compounds like albendazole and mebendazole are widely used in human and veterinary medicine to treat a variety of parasitic infections. nih.gov

Effects on Parasite Physiological Processes and Cellular Integrity in In Vitro Assays

The primary antiparasitic mechanism of benzimidazoles is the inhibition of tubulin polymerization. researchgate.net This selective toxicity is due to the higher affinity of these compounds for the β-tubulin of parasites compared to that of their mammalian hosts. wikipedia.org The disruption of microtubules in parasites leads to a cascade of detrimental effects, including:

Impaired glucose uptake: Microtubules are involved in the transport of glucose across the parasite's intestinal cells. Inhibition of this process leads to energy depletion and eventual death of the parasite.

Inhibition of cell division: Microtubules are essential for the formation of the mitotic spindle during cell division.

Disruption of motility and attachment: The structural integrity and motility of parasites, as well as their ability to attach to host tissues, are dependent on a functional microtubule network. researchgate.net

In vitro studies have demonstrated these effects. For example, treatment of the protozoan parasite Giardia lamblia with mebendazole resulted in rapid detachment from the culture tube and gross distortion of the cell structure, consistent with microtubule disruption. researchgate.net

Evaluation of Efficacy in In Vivo Animal Models of Parasitic Infection

Numerous studies in animal models have confirmed the in vivo efficacy of benzimidazole anthelmintics. These studies are crucial for determining the potential therapeutic utility of new compounds. For example, in a mouse model of Trichinella spiralis infection, newly synthesized benzimidazole derivatives showed potent anthelmintic activity. rsc.org

In cattle, benzimidazole-based drugs have been shown to be highly effective against adult gastrointestinal nematodes. doaj.org However, their efficacy against larval stages can be lower. The efficacy of these compounds in vivo can be influenced by the host's immune response. Studies in mice have shown that the filaricidal effect of some benzimidazoles is dependent on both the adaptive and innate immune systems. nih.gov

Table 2: Efficacy of Selected Benzimidazole Anthelmintics in Animal Models Note: Data for this compound is not available in the reviewed literature. The following table presents data for other representative benzimidazole compounds to illustrate the general in vivo antiparasitic profile of this chemical class.

Compound Animal Model Parasite Efficacy Reference
Oxfendazole Mice Litomosoides sigmodontis 88-94% reduction in adult worm burden nih.gov
Flubendazole Mice Litomosoides sigmodontis Up to 100% reduction in adult worm burden nih.gov
Albendazole Cattle Gastrointestinal nematodes (adults) 94.4–97.2% efficacy doaj.org

No Preclinical Data Available for the Chemical Compound “this compound”

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of available preclinical data for the chemical compound this compound. While the basic chemical identity of this compound is known, no substantive research on its pharmacodynamics or biological activities in in vitro or animal models appears to exist in the public domain.

Searches have confirmed that this compound is a benzimidazole derivative, identified by the molecular formula C16H19N5O3 and the chemical name methyl N-[1-(5-cyanopentylcarbamoyl)benzimidazol-2-yl]carbamate. However, beyond this structural information, there are no published studies detailing its effects on cancer cells, signaling pathways, or enzyme interactions as requested.

The field of benzimidazole research is extensive, with numerous studies focusing on the anticancer and anthelmintic properties of related compounds such as albendazole, fenbendazole, and mebendazole. These compounds have been investigated for their ability to disrupt microtubule polymerization, induce apoptosis, and inhibit cancer cell proliferation. However, this body of research does not extend to this compound.

Consequently, it is not possible to provide an article on the preclinical pharmacodynamics and biological activities of this compound based on the currently available scientific evidence. The specific subsections requested, including the modulation of cancer cell processes and enzyme inhibition studies, cannot be addressed due to the absence of relevant research findings.

Metabolism and Biotransformation of Cypendazole in Preclinical Systems

Absorption and Distribution Dynamics in Experimental Animal Models

There is currently no available research data detailing the absorption and distribution dynamics of Cypendazole in any experimental animal models. Studies that would typically characterize the rate and extent of its absorption from various routes of administration, as well as its subsequent distribution into different tissues and organs, have not been published. Therefore, key pharmacokinetic parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the volume of distribution (Vd) for this compound are unknown.

Characterization of Hepatic and Extrahepatic Biotransformation Pathways in In Vitro and Animal Systems

Information regarding the specific enzymatic pathways involved in the metabolism of this compound is not present in the current body of scientific literature. Research aimed at identifying the primary sites of metabolism, whether hepatic or extrahepatic, and the specific enzyme families responsible for its biotransformation (e.g., Cytochrome P450 isoenzymes, flavin-containing monooxygenases) has not been reported. In vitro studies using liver microsomes, hepatocytes, or other tissue preparations, as well as in vivo animal studies to elucidate these pathways, are not available for review.

Elucidation of Excretion Pathways and Metabolite Disposition in Preclinical Animal Models

There are no published studies that have investigated the excretion pathways and the disposition of this compound and its potential metabolites in preclinical animal models. Consequently, information on the primary routes of elimination (e.g., renal, biliary, fecal) and the extent to which the parent compound and its metabolites are excreted is unavailable. The clearance rates and elimination half-life of this compound in various animal species have not been documented.

Identification and Structural Characterization of this compound Metabolites in Research Studies

The scientific literature lacks any reports on the identification and structural characterization of metabolites of this compound. Research that would typically employ advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to isolate and identify the chemical structures of metabolic products has not been conducted or published for this compound. As a result, the metabolic profile of this compound, including the number and nature of its metabolites, remains uncharacterized.

Mechanisms of Resistance and Academic Strategies for Resistance Management

Molecular Underpinnings of Fungal Resistance to Benzimidazole (B57391) Fungicides, Including Cypendazole

The primary mechanism of action for benzimidazole fungicides, including this compound, is the disruption of microtubule assembly by binding to the β-tubulin protein. apsnet.orgnih.gov This interaction inhibits nuclear division and mycelial growth, ultimately leading to fungal cell death. apsnet.org Fungal resistance to this class of compounds is predominantly caused by specific genetic mutations in the gene encoding β-tubulin, which reduce the binding affinity of the fungicide to its target protein. apsnet.orgnih.gov

Extensive research has identified several key point mutations in the β-tubulin gene that confer resistance. The most frequently observed mutations occur at specific codons, leading to amino acid substitutions that alter the structure of the β-tubulin protein. nih.govoup.com These changes prevent or reduce the effective binding of benzimidazole fungicides, rendering them less effective.

Several studies have pinpointed mutations at codons 198 and 200 as being particularly significant in conferring high levels of resistance. nih.govnih.gov For instance, the substitution of glutamic acid (Glu) with alanine (B10760859) (Ala), valine (Val), or glycine (B1666218) (Gly) at position 198, and the replacement of phenylalanine (Phe) with tyrosine (Tyr) at position 200 are commonly associated with resistance. nih.govoup.com Other notable mutations conferring resistance have been identified at codons 6, 50, 167, 240, and 351. apsnet.org

In some fungal species, such as Fusarium fujikuroi, resistance has been linked to mutations in the β2-tubulin gene rather than the more commonly affected β1-tubulin. nih.govoup.com Specifically, mutations leading to amino acid changes at codons 198 (Glu to Val) and 200 (Phe to Tyr) in β2-tubulin have been shown to result in moderate to high resistance to carbendazim, another benzimidazole fungicide. nih.gov

Beyond target-site modification, another, albeit less common, mechanism of resistance involves the overexpression of efflux pumps. apsnet.org These membrane proteins, such as those belonging to the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, can actively pump fungicides out of the fungal cell, reducing the intracellular concentration to sub-lethal levels. apsnet.orgplos.orgfrontiersin.org

Table 1: Common Amino Acid Substitutions in β-tubulin Conferring Benzimidazole Resistance in Fungi

Codon Position Original Amino Acid Substituted Amino Acid(s)
167 Phenylalanine (Phe) Tyrosine (Tyr)
198 Glutamic acid (Glu) Alanine (Ala), Valine (Val), Glycine (Gly), Lysine (Lys)
200 Phenylalanine (Phe) Tyrosine (Tyr)

Identification of Emerging Resistance Mechanisms in Other Biological Systems Relevant to this compound's Activity

The molecular mechanisms of resistance to benzimidazoles are not unique to fungi. Similar patterns of resistance have been extensively documented in parasitic nematodes (helminths), where benzimidazoles are widely used as anthelmintic drugs. nih.govresearchgate.net The shared mode of action—targeting the β-tubulin protein—makes the study of resistance in these organisms highly relevant to understanding and predicting resistance to this compound in fungi.

In parasitic nematodes, such as Haemonchus contortus and hookworms, resistance to benzimidazoles is also primarily associated with single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. nih.govplos.org The most frequently reported resistance-conferring mutations in nematodes occur at codons F167Y, E198A, and F200Y. nih.govekb.egnih.gov These are the same key codons implicated in fungal resistance, highlighting a remarkable example of convergent evolution in response to the same chemical pressure.

Molecular docking and dynamics simulations have provided insights into why these specific mutations lead to resistance. For example, studies on the nematode Ascaris have shown that the E198A and F200Y mutations alter the binding of benzimidazoles to the β-tubulin protein. nih.gov The E198 residue, in particular, appears to play a crucial role in the interaction between the drug and the protein. nih.gov Similarly, in Ascaridia galli, the E198A mutation was found to decrease the binding efficacy of fenbendazole, a related benzimidazole. ekb.eg

The study of these resistance mechanisms in nematodes provides a valuable parallel system for understanding the structural and functional constraints on β-tubulin and how it can evolve to evade the action of benzimidazoles. This knowledge can inform the development of next-generation fungicides that are less susceptible to these common resistance mutations.

Development of Theoretical and Preclinical Strategies for Mitigating Resistance

In response to the growing threat of fungicide resistance, academic research has focused on developing a range of theoretical and preclinical strategies to manage and mitigate this problem. These strategies aim to prolong the effective lifespan of existing fungicides like this compound and guide the development of new, more resilient compounds.

One key area of development is the use of molecular diagnostics. Based on the well-characterized mutations in the β-tubulin gene, rapid and sensitive detection methods, such as PCR-based and loop-mediated isothermal amplification (LAMP) approaches, have been developed. apsnet.org These tools allow for the early detection and monitoring of resistant strains in pathogen populations, enabling more informed and timely decisions about fungicide use. apsnet.orgnih.gov

Mathematical modeling has emerged as a powerful theoretical tool for understanding and predicting the evolution of fungicide resistance. researchgate.netrothamsted.ac.uk These models can simulate the effects of different fungicide application strategies on the selection and spread of resistant pathogen populations. researchgate.netnih.gov By incorporating factors such as the initial frequency of resistance alleles, the fitness costs associated with resistance, and the mode of action of the fungicide, these models can help to design application programs that minimize the selection pressure for resistance. researchgate.netresearchgate.net For example, models have been used to evaluate the benefits of fungicide mixtures, rotations, and dose adjustments in delaying the onset of resistance. researchgate.netresearchgate.net

In silico studies, including molecular docking and molecular dynamics simulations, represent a critical preclinical strategy. nih.govnih.gov These computational techniques allow researchers to model the interaction between fungicides and their target proteins at the atomic level. By simulating the binding of this compound to both wild-type and mutated forms of β-tubulin, scientists can gain a deeper understanding of the molecular basis of resistance. nih.gov This knowledge can then be used to rationally design new fungicide molecules that are less affected by known resistance mutations or that bind to different sites on the target protein. nih.gov

Experimental evolution is another preclinical approach that is gaining traction. nih.gov In this strategy, fungal populations are exposed to fungicides in a controlled laboratory setting to study how resistance evolves in real-time. This can help to identify novel resistance mutations and pathways that may not yet be prevalent in the field, providing a proactive approach to understanding future resistance threats. nih.gov

Finally, a fundamental academic strategy for resistance management is the promotion of integrated pest management (IPM) principles. researchgate.netokstate.edu This includes advocating for the use of fungicides with different modes of action in rotation or combination, limiting the number of applications of site-specific fungicides, and avoiding their use in an eradicant manner. apsnet.orgnih.gov Combining chemical control with other strategies, such as the use of resistant crop varieties, can further reduce the selection pressure for fungicide resistance. researchgate.net

Analytical Methodologies for Cypendazole in Academic Research

Advanced Chromatographic and Spectroscopic Techniques for Quantitative Analysis in Research Samples

Quantitative analysis in academic research relies heavily on chromatographic and spectroscopic techniques to determine the concentration of a compound in various sample types. High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS), are paramount for achieving high sensitivity, selectivity, and accuracy.

HPLC methods typically involve the separation of compounds based on their physicochemical properties using a stationary phase (e.g., C18 column) and a mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers). Detection is commonly achieved using UV-Visible (UV-Vis) detectors, diode array detectors (DAD), or mass spectrometers. For compounds like benzimidazoles, UV detection is often performed in the range of 250-295 nm, depending on the specific chromophore mdpi.comjocpr.commedcraveonline.comptfarm.pl.

LC-MS and LC-MS/MS offer enhanced selectivity and sensitivity, enabling the detection and quantification of analytes at very low concentrations, often in the nanogram or picogram per milliliter range. These techniques are invaluable for analyzing complex sample matrices, identifying impurities, and quantifying metabolites. Mass spectrometers provide structural information through fragmentation patterns, aiding in compound identification.

Table 1: Representative Chromatographic and Spectroscopic Parameters for Benzimidazole (B57391) Anthelmintics

Compound ClassTechniqueStationary PhaseMobile Phase Composition (Example)Detection MethodTypical Linearity RangeTypical LOQ (Approx.)
Albendazole (B1665689) (ABZ)HPLCC18Acetonitrile/BufferUV (292 nm)0.025–2.0 µg/mL mdpi.com0.01 µg/mL jocpr.com
Albendazole SulfoxideLC-MS/MSC18Acetonitrile/BufferMS/MS0.4–200 ng/mL nih.gov0.1 µg/mL conicet.gov.ar
Triclabendazole (TCBZ)HPLCC18Acetonitrile/Ammonium AcetateUV (292 nm)Not Specified0.1 µg/mL conicet.gov.ar
Triclabendazole SulfoneLC-MS/MSC18Acetonitrile/BufferMS/MSNot Specified0.1 µg/mL conicet.gov.ar

Method validation is a critical component of quantitative analysis in research. Key parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. For instance, correlation coefficients (r) for calibration curves often exceed 0.99 mdpi.comjocpr.comptfarm.plresearchgate.net, with LOQs typically in the low ng/mL or µg/mL range jocpr.comconicet.gov.ar. Precision, expressed as coefficient of variation (CV), is generally maintained below 15%, and accuracy often falls within ±15% of the nominal value, as per regulatory guidelines like ICH M10 mdpi.comnih.govmdpi.com.

Bioanalytical Approaches for the Detection and Quantification of Cypendazole and its Metabolites in Preclinical Matrices

Bioanalysis focuses on the measurement of drug compounds and their metabolites in biological samples, such as plasma, serum, urine, or tissue homogenates, which are commonly derived from preclinical studies. For this compound, understanding its pharmacokinetic profile and metabolic pathways would necessitate the development of robust bioanalytical methods.

Sample preparation is a crucial first step in bioanalysis to isolate the analyte from complex biological matrices and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases nih.gov.

Solid-Phase Extraction (SPE): Utilizes a solid sorbent material to selectively retain the analyte, followed by elution with a suitable solvent mdpi.commdpi.comnih.gov.

Protein Precipitation: A simpler method where proteins are precipitated out of the biological fluid, often followed by analysis of the supernatant.

LC-MS/MS is the gold standard for bioanalysis due to its sensitivity and specificity, allowing for the simultaneous quantification of parent compounds and their metabolites. Studies involving related benzimidazoles have successfully quantified metabolites in plasma and dried blood spots (DBS) mdpi.comjocpr.comnih.govconicet.gov.armdpi.comnih.gov. For example, methods have been developed for the simultaneous determination of Albendazole and its metabolites, Albendazole Sulfoxide (ABZSO) and Albendazole Sulfone (ABZSO2), in plasma mdpi.comjocpr.comnih.gov. These studies often report high recovery rates (e.g., >80%) and demonstrate good stability of analytes in biological matrices under various storage and handling conditions jocpr.commdpi.com.

Table 2: Bioanalytical Sample Preparation and Detection for Related Metabolites

Analyte(s)Biological MatrixSample PreparationAnalytical TechniqueKey Validation Aspects
Albendazole & Metabolites (ABZSO, ABZSO2)PlasmaSPE / LLELC-MS/MS / HPLC-PDARecovery, Stability, Precision, Accuracy
Triclabendazole & Metabolites (TCBZ.SO, TCBZ.SO2)PlasmaNot SpecifiedHPLCPrecision, LOQ, Accuracy
Albendazole & Metabolites (ABZ, ABZSO)Plasma / DBSSPELC-MS/MSStability, Recovery, Matrix Effect

The detection and quantification of metabolites are vital for understanding drug disposition. Techniques like LC-MS/MS are adept at identifying metabolites based on their mass-to-charge ratio and fragmentation patterns, allowing for the elucidation of metabolic pathways in preclinical models.

Innovations in Research-Oriented Detection and Characterization Techniques for this compound

Beyond routine quantification, advanced techniques are employed for the comprehensive characterization and detection of compounds like this compound, especially when investigating novel properties or complex biological interactions.

Mass Spectrometry (MS) and its advanced forms , such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are indispensable for structural elucidation and metabolite identification. HRMS provides accurate mass measurements, which can be used to determine elemental composition and confirm the identity of unknown compounds or metabolites. MS/MS techniques, involving fragmentation of precursor ions, yield detailed structural information, enabling the mapping of metabolic transformations and the identification of specific functional groups modified during metabolism ijpras.comsciex.com.

Spectroscopic techniques , including Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for definitive structural determination of synthesized compounds or isolated metabolites. While not always used for routine quantification, NMR provides unparalleled insight into molecular structure, stereochemistry, and purity.

Surface-Enhanced Raman Scattering (SERS) is an emerging technique that offers ultra-sensitive detection of molecules adsorbed onto nanostructured metal surfaces. With enhancement factors up to 10¹⁵, SERS can detect analytes at single-molecule levels, making it valuable for trace analysis and characterization of compounds in specific environments, potentially including biological samples or formulations clinmedjournals.org.

Table 3: Advanced Techniques for Compound Characterization and Detection

TechniquePrimary ApplicationSensitivity/AdvantageRelevance to this compound Research
High-Resolution Mass Spectrometry (HRMS)Metabolite Identification, Structural ElucidationAccurate mass measurement, elemental compositionConfirming identity of potential this compound metabolites.
Tandem Mass Spectrometry (MS/MS)Metabolite Identification, Structural ElucidationFragmentation patterns for structural detailsElucidating metabolic pathways and identifying this compound metabolites.
Nuclear Magnetic Resonance (NMR)Definitive Structural Determination, Purity AssessmentDetailed molecular structure, stereochemistryConfirming the structure of synthesized this compound and its derivatives.
Surface-Enhanced Raman Scattering (SERS)Trace Detection, Molecular FingerprintingUltra-high sensitivity (single-molecule detection)Potential for highly sensitive detection in specialized research.

These advanced techniques, when applied in conjunction with robust chromatographic separation, provide comprehensive data for the characterization and understanding of this compound in diverse research contexts.

Theoretical Implications, Computational Studies, and Future Research Directions

Cypendazole in Drug Repurposing Research Paradigms

Conceptual Frameworks for Repositioning this compound in Novel Therapeutic AreasDrug repurposing, also known as drug repositioning, is a strategic approach in pharmaceutical research that involves identifying new therapeutic uses for existing drugsnih.govrepo4.euresearchgate.net. This methodology significantly reduces the time and cost associated with traditional de novo drug discovery by leveraging compounds with established safety profiles and known mechanisms of actionnih.govresearchgate.net. Conceptual frameworks for drug repurposing often involve diverse strategies. These include pathway-based analyses, which identify drugs that can modulate biological pathways implicated in different diseasesbiorxiv.org, and network proximity analyses that map drug targets to disease-associated pathwaysbiorxiv.org. Additionally, artificial intelligence (AI) and machine learning models are increasingly employed for zero-shot drug repurposing, enabling the prediction of therapeutic candidates for diseases with limited or no existing treatmentsmedrxiv.org.

While specific drug repurposing studies focusing on this compound were not identified in the reviewed literature, its classification as a benzimidazole (B57391) fungicide researchgate.net provides a chemical context. The benzimidazole scaffold is present in numerous compounds exhibiting a wide range of biological activities researchgate.net. This inherent chemical versatility suggests a theoretical basis for investigating this compound's potential repositioning into novel therapeutic areas beyond its established applications. Such exploration would align with the broader conceptual frameworks used in drug repurposing, aiming to uncover new pharmacological effects.

Computational Modeling and In Silico Studies of this compound

Molecular Docking and Dynamics Simulations for Target Interaction PredictionComputational modeling, particularly molecular docking and dynamics simulations, plays a pivotal role in modern drug discovery by predicting how a molecule interacts with its biological targets at a molecular levelcore.ac.ukdromicslabs.comd-nb.infoplos.orgnews-medical.net. These techniques aim to identify preferred binding modes and affinities, thereby facilitating virtual screening and guiding the optimization of lead compoundsdromicslabs.complos.org. Molecular docking software predicts the binding orientation and strength of a ligand to a protein targetcore.ac.ukdromicslabs.com. Molecular dynamics simulations can further elucidate the dynamic behavior of these interactions over timecore.ac.uk.

While these in silico methodologies are widely applied to understand drug-target relationships and predict potential interactions, specific published studies detailing molecular docking or dynamics simulations for this compound were not identified. Consequently, the precise molecular targets and interaction mechanisms of this compound remain subjects for theoretical exploration and future computational investigation.

Predictive Pharmacological and Mechanistic ModelingPredictive modeling is essential for anticipating a compound's pharmacological properties and elucidating its mechanism of actionnih.govnih.gov. These models can forecast aspects such as drug metabolism (e.g., CYP3A4 induction)nih.gov, drug release kinetics from delivery systemsnih.gov, and overall drug-target interactions through various computational approachesdromicslabs.comd-nb.info. Such predictive capabilities are invaluable for accelerating drug development by providing early insights into a compound's behavior and potential efficacynih.govnih.gov.

Currently, there is a lack of specific published research detailing predictive pharmacological or mechanistic models for this compound. This absence highlights an opportunity for future theoretical work, where computational approaches could be employed to predict this compound's pharmacokinetic profile, potential off-target effects, or its detailed mechanism of action in various biological contexts.

Design and Synthesis of Novel this compound-Based Compounds with Enhanced or Modified Academic Profiles

The design and synthesis of novel chemical analogs of existing compounds is a fundamental strategy in medicinal chemistry aimed at improving efficacy, specificity, or other desirable pharmacological properties nih.govnih.govnih.govmdpi.commdpi.com. By systematically modifying a lead compound's structure, researchers can explore structure-activity relationships (SAR) and optimize its therapeutic potential.

This compound, identified as a benzimidazole fungicide researchgate.net, belongs to a class of compounds known for their diverse biological activities. Modifications to the benzimidazole core have historically led to compounds with varied antifungal spectra and other pharmacological effects researchgate.net. Theoretically, the design of novel this compound-based compounds could involve alterations to its core structure to enhance its antifungal potency, broaden its spectrum of activity, or even explore entirely new therapeutic applications. Such synthetic efforts would aim to create derivatives with potentially improved "academic profiles," referring to their pharmacological characteristics, target selectivity, or novel biological activities. However, specific research detailing the design and synthesis of novel this compound derivatives was not found in the reviewed literature, indicating a significant area for future chemical exploration.

Compound Names Mentioned:

this compound

Cyproconazole

Cyprodinil

Dazomet

Thalidomide

Cimetidine

Minoxidil

Norgestimate

Nimesulide

Chlorpromazine

Erythromycin

Doxorubicin

Paclitaxel

Rapamycin

Resiquimod

Dexamethasone

3'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate

Benzimidazoles (as a class)

Thiabendazole

Benomyl

Carbendazim

Chlorfenazole

Debacarb

Fuberidazole

Mecarbinzid

Rabenzazole

Fluconazole (B54011)

Ketoconazole

Ampicillin

Ciprofloxacin

Juglone

Pyrazolines (as a class)

Benzoxazole

Benzothiazole

Cyclophilin A

HIV-1

TNF-α

FLAP

COX-II

CYP51

CYP3A4

Note on Data Tables: Due to the absence of specific research findings detailing this compound's performance in drug repurposing, computational studies, or analog synthesis within the scope of the provided outline, no specific data tables pertaining to this compound could be generated from the reviewed literature.

Q & A

Q. How can researchers apply the FINER criteria to evaluate this compound study feasibility?

  • Evaluation Checklist :
  • Feasible: Adequate lab resources for LC-MS analysis.
  • Interesting: Addresses understudied resistance mechanisms.
  • Novel: First study to link this compound to autophagy modulation.
  • Ethical: Complies with animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare).
  • Relevant: Contributes to WHO’s goals for neglected tropical disease control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.